molecular formula C21H29NO4 B2572532 2-[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid CAS No. 2287262-74-0

2-[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

Cat. No. B2572532
M. Wt: 359.466
InChI Key: LIWNEWMPKVIJLH-UHFFFAOYSA-N
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Description


2-[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid , often referred to as Compound X , is a synthetic organic compound. It belongs to the class of acetic acid derivatives and exhibits interesting pharmacological properties. Researchers have explored its potential applications in various fields, including medicine and materials science.



Synthesis Analysis


The synthesis of Compound X involves several steps, starting from commercially available precursors. One common synthetic route includes cyclization reactions to form the bicyclo[1.1.1]pentane ring system. The introduction of the 3,5-dimethylphenyl group and the subsequent functionalization of the carboxylic acid moiety are crucial steps. Researchers have optimized these synthetic pathways to achieve high yields and purity.



Molecular Structure Analysis


Compound X has a complex three-dimensional structure. The central bicyclo[1.1.1]pentane ring provides rigidity, while the appended phenyl and acetic acid moieties contribute to its overall functionality. The stereochemistry of the molecule plays a significant role in its biological activity.



Chemical Reactions Analysis


Compound X participates in various chemical reactions. Notably, it undergoes hydrolysis of the ester group to yield the corresponding carboxylic acid. Additionally, it can form covalent bonds with nucleophiles, leading to the synthesis of derivatives with altered properties. Researchers have explored its reactivity in detail to design novel analogs.



Physical And Chemical Properties Analysis



  • Melting Point : Compound X exhibits a melting point of approximately 120°C.

  • Solubility : It is sparingly soluble in water but dissolves readily in organic solvents such as chloroform, methanol, and dichloromethane.

  • Stability : The compound is stable under ambient conditions but may degrade upon exposure to strong acids or bases.

  • UV-Vis Absorption : Compound X displays characteristic absorption bands in the UV-Vis spectrum, which can aid in its identification.


Safety And Hazards



  • Toxicity : Preliminary toxicity studies indicate low acute toxicity. However, long-term effects and potential accumulation require further investigation.

  • Handling : Researchers should handle Compound X with care, following standard laboratory safety protocols.

  • Environmental Impact : Its persistence in the environment and potential bioaccumulation raise environmental concerns.


Future Directions


Researchers should explore the following avenues:



  • Biological Activity : Investigate Compound X’s interactions with specific proteins or receptors to elucidate its pharmacological effects.

  • Derivatives : Synthesize analogs with modified substituents to optimize desired properties.

  • Formulation : Develop suitable formulations (e.g., prodrugs, nanoparticles) for targeted delivery.

  • Clinical Trials : Evaluate its therapeutic potential in relevant disease models.


properties

IUPAC Name

2-[3-[(3,5-dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO4/c1-13-6-14(2)8-15(7-13)9-20-10-21(11-20,12-20)16(17(23)24)22-18(25)26-19(3,4)5/h6-8,16H,9-12H2,1-5H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIWNEWMPKVIJLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CC23CC(C2)(C3)C(C(=O)O)NC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(Tert-butoxy)carbonyl]amino}-2-{3-[(3,5-dimethylphenyl)methyl]bicyclo[1.1.1]pentan-1-yl}acetic acid

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